molecular formula C10H14ClN5O2 B2409941 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione CAS No. 325146-25-6

8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B2409941
CAS RN: 325146-25-6
M. Wt: 271.71
InChI Key: GVCDRMQODRFKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione, also known as CPDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDD is a purine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and improve cognitive function in animal models.

Mechanism of Action

The mechanism of action of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves its ability to modulate various signaling pathways in cells. This compound has been shown to activate the adenosine receptor pathway, which plays a role in regulating inflammation and immune function. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species. These effects contribute to this compound's ability to induce apoptosis, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a role in programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to protect against oxidative stress by scavenging free radicals and inhibiting the activity of enzymes such as xanthine oxidase.

Advantages and Limitations for Lab Experiments

8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not well understood. In addition, the optimal dosage and concentration of this compound for various applications have not been fully established.

Future Directions

There are several future directions for research on 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione. One area of interest is the development of this compound analogs with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of this compound's potential therapeutic applications, such as in the treatment of cancer or neurological disorders. Finally, further research is needed to fully understand the long-term effects of this compound on cells and tissues, as well as the optimal dosage and concentration for various applications.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes due to its range of biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in scientific research. This compound exhibits anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways in cells. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of 8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione involves the reaction of 3-chloropropylamine with the purine derivative theophylline. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields this compound as the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization or chromatography.

properties

IUPAC Name

8-(3-chloropropylamino)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O2/c1-15-7-6(8(17)16(2)10(15)18)13-9(14-7)12-5-3-4-11/h3-5H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDRMQODRFKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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